

2-(2,2-Dimethoxyethyl)aniline CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2,2-Dimethoxyethyl)aniline

Cat. No.: B131154

[Get Quote](#)

In-Depth Technical Guide: 2-(2,2-Dimethoxyethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(2,2-Dimethoxyethyl)aniline**, a substituted aniline derivative with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide draws upon established knowledge of aniline and its derivatives to present its physicochemical properties, potential synthetic utility, and safety considerations.

Core Compound Data

The key quantitative data for **2-(2,2-Dimethoxyethyl)aniline** are summarized below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	150760-45-5	[1]
Molecular Formula	C ₁₀ H ₁₅ NO ₂	[1]
Molecular Weight	181.24 g/mol	[1]
IUPAC Name	2-(2,2-dimethoxyethyl)aniline	[1]

Chemical Structure and Properties

2-(2,2-Dimethoxyethyl)aniline features a core aniline structure, which is a benzene ring substituted with an amino group (-NH₂). In this specific molecule, a 2,2-dimethoxyethyl group is attached to the ortho-position of the aniline ring. The presence of the electron-donating amino group makes the aromatic ring highly reactive towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. The dimethoxyethyl substituent introduces a protected aldehyde functionality, which can be unmasked under acidic conditions, offering further synthetic possibilities.

Potential Applications in Research and Drug Development

Aniline and its derivatives are foundational building blocks in the synthesis of a wide range of industrial and pharmaceutical compounds, including dyes, polymers, and therapeutic agents.^[2] While specific applications for **2-(2,2-Dimethoxyethyl)aniline** are not extensively documented, its structure suggests several potential uses:

- **Intermediate in Heterocyclic Synthesis:** The ortho-amino group and the latent aldehyde functionality make it a promising precursor for the synthesis of various heterocyclic compounds, such as indoles and quinolines, which are prevalent scaffolds in medicinal chemistry.
- **Scaffold for Kinase Inhibitors:** Substituted anilines are a key component of many kinase inhibitors used in cancer therapy.^[4] The aniline moiety can form crucial hydrogen bonds within the ATP-binding pocket of kinases.^[4] The 2-(2,2-dimethoxyethyl) substituent could be modified to explore interactions with other regions of the enzyme.
- **Precursor for Bioisosteres:** Concerns about the potential for metabolic activation of anilines to reactive metabolites have led to research into their bioisosteric replacement.^[5] This compound could serve as a starting material for the synthesis of novel saturated isosteres to mitigate potential toxicity.^[5]

General Experimental Protocols for Aniline Derivatives

The following are generalized experimental protocols for reactions that are characteristic of anilines and are likely applicable to **2-(2,2-Dimethoxyethyl)aniline**.

N-Acetylation of an Aniline Derivative

This protocol describes the protection of the amino group, which can be useful to moderate its activating effect in subsequent electrophilic aromatic substitution reactions.[\[6\]](#)

Materials:

- Aniline derivative (e.g., **2-(2,2-Dimethoxyethyl)aniline**)
- Acetic anhydride
- Pyridine (or other suitable base)
- Appropriate solvent (e.g., dichloromethane)

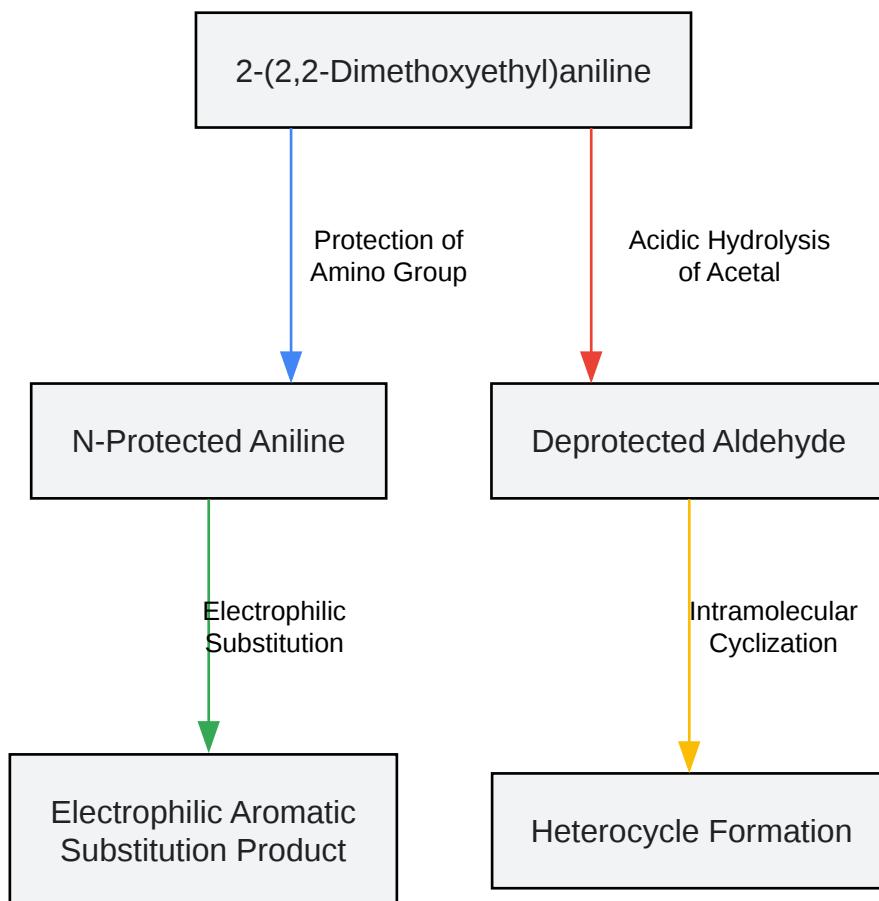
Procedure:

- Dissolve the aniline derivative in the chosen solvent in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add acetic anhydride to the stirred solution.
- Add pyridine dropwise to catalyze the reaction and neutralize the acetic acid byproduct.
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
- Quench the reaction by adding water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetanilide.
- Purify the product by recrystallization or column chromatography.

Electrophilic Aromatic Substitution (Bromination)

This protocol outlines a typical electrophilic bromination of a highly activated aniline ring.

Materials:

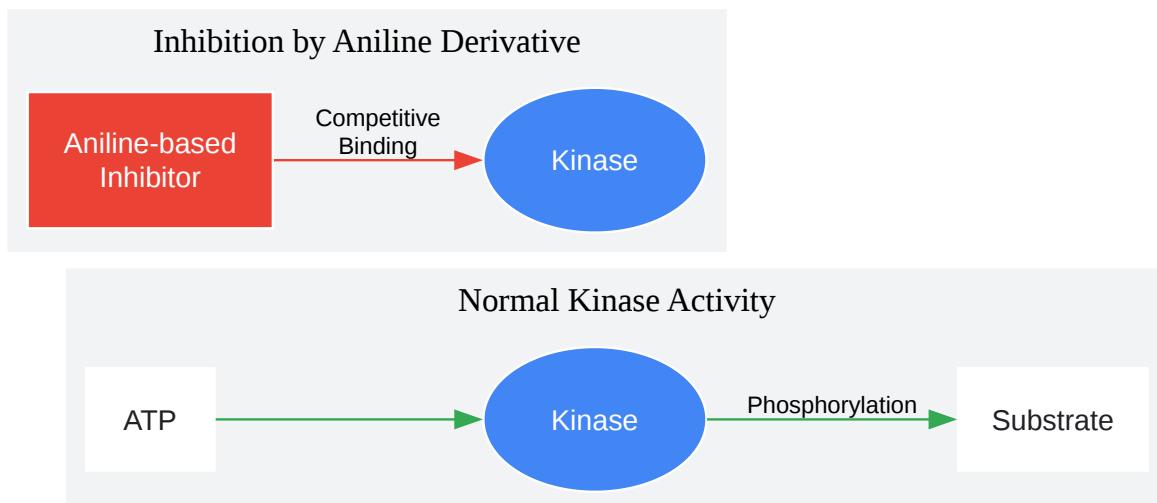

- Acetanilide derivative (from the previous protocol)
- Bromine
- Acetic acid

Procedure:

- Dissolve the acetanilide derivative in glacial acetic acid.
- Slowly add a solution of bromine in acetic acid to the stirred mixture.
- Continue stirring at room temperature until the reaction is complete (monitor by TLC).
- Pour the reaction mixture into a large volume of water to precipitate the brominated product.
- Collect the solid by filtration, wash with water, and dry.
- The acetyl protecting group can be removed by acid- or base-catalyzed hydrolysis to yield the brominated aniline.

Logical Workflow for Synthetic Utilization

The following diagram illustrates a logical workflow for the potential synthetic manipulation of **2-(2,2-Dimethoxyethyl)aniline**, highlighting the key reactive sites.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(2,2-Dimethoxyethyl)aniline**.

Potential Signaling Pathway Interaction

Given the prevalence of aniline derivatives as kinase inhibitors, a hypothetical interaction with a generic kinase signaling pathway is depicted below. This illustrates how such a compound might function as an ATP-competitive inhibitor.

[Click to download full resolution via product page](#)

Caption: Aniline derivative as a kinase inhibitor.

Safety and Handling

While a specific safety data sheet for **2-(2,2-Dimethoxyethyl)aniline** is not readily available, the safety precautions for the parent compound, aniline, should be strictly followed. Aniline is toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction and serious eye damage.^{[7][8][9][10]} It is also suspected of causing genetic defects and cancer and can cause damage to organs through prolonged or repeated exposure.^{[7][8]}

Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- In case of accidental exposure, seek immediate medical attention.

This guide provides a foundational understanding of **2-(2,2-Dimethoxyethyl)aniline** for research and development purposes. As with any chemical, all handling and experimental procedures should be conducted with appropriate safety measures in place. Further experimental investigation is required to fully elucidate the specific properties and applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-(2,2-Dimethoxyethyl)aniline|C10H15NO2|CAS 150760-45-5 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. geneseo.edu [geneseo.edu]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. sia-toolbox.net [sia-toolbox.net]
- To cite this document: BenchChem. [2-(2,2-Dimethoxyethyl)aniline CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131154#2-2-2-dimethoxyethyl-aniline-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com